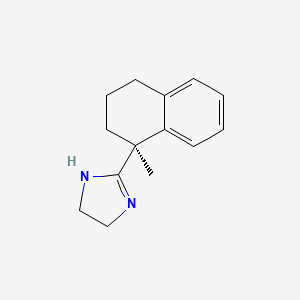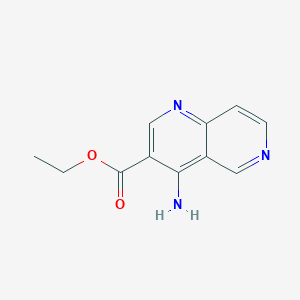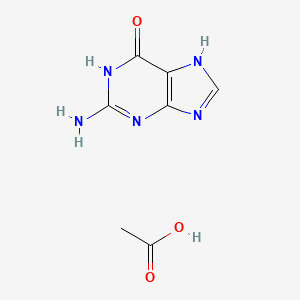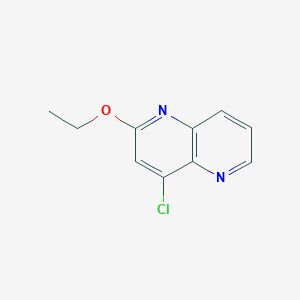![molecular formula C12H19NO2 B11891315 tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11891315.png)
tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-Metilen-4-azaspiro[2.4]heptano-4-carboxilato de terc-butilo es un compuesto químico con la fórmula molecular C12H19NO2. Es un compuesto espirocíclico, lo que significa que contiene una estructura cíclica única en la que dos anillos comparten un solo átomo.
Métodos De Preparación
La síntesis del 6-Metilen-4-azaspiro[2.4]heptano-4-carboxilato de terc-butilo generalmente implica varios pasos. Un método común incluye el uso de un par zinc-cobre en 1,2-dimetoxietano para facilitar las reacciones de cicloadición, generando la estructura espirocíclica . Las condiciones de reacción a menudo requieren un control cuidadoso de la temperatura y el solvente para garantizar que el producto deseado se obtenga con alta pureza.
Los métodos de producción industrial pueden implicar la ampliación de estos procedimientos de laboratorio, la optimización de las condiciones de reacción y el uso de catalizadores más eficientes para aumentar el rendimiento y reducir los costes. los métodos industriales específicos para este compuesto no están ampliamente documentados.
Análisis De Reacciones Químicas
El 6-Metilen-4-azaspiro[2.4]heptano-4-carboxilato de terc-butilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno en la molécula.
Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o agregar átomos de hidrógeno.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de los reactivos y condiciones específicos utilizados .
Aplicaciones Científicas De Investigación
El 6-Metilen-4-azaspiro[2.4]heptano-4-carboxilato de terc-butilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se puede utilizar para estudiar los efectos de los compuestos espirocíclicos en los sistemas biológicos.
Industria: Puede utilizarse en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 6-Metilen-4-azaspiro[2.4]heptano-4-carboxilato de terc-butilo implica su interacción con objetivos moleculares específicos. La estructura espirocíclica le permite encajar en sitios de unión únicos en enzimas o receptores, lo que potencialmente modula su actividad. Las rutas y objetivos exactos pueden variar dependiendo de la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
El 6-Metilen-4-azaspiro[2.4]heptano-4-carboxilato de terc-butilo se puede comparar con otros compuestos espirocíclicos como:
- 6-Oxa-5λ⁶-tia-4-azaspiro[2.4]heptano-4-carboxilato de terc-butilo 5,5-dioxo
- 6-Oxo-2-azaspiro[3.3]heptano-2-carboxilato de terc-butilo
- 7-Oxo-4-azaspiro[2.4]heptano-4-carboxilato de terc-butilo
Estos compuestos comparten estructuras espirocíclicas similares pero difieren en sus grupos funcionales y propiedades químicas específicas.
Propiedades
Fórmula molecular |
C12H19NO2 |
|---|---|
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
tert-butyl 6-methylidene-4-azaspiro[2.4]heptane-4-carboxylate |
InChI |
InChI=1S/C12H19NO2/c1-9-7-12(5-6-12)13(8-9)10(14)15-11(2,3)4/h1,5-8H2,2-4H3 |
Clave InChI |
NXFXDDPTQYRBHX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(=C)CC12CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'H-Spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]-2',4'-diol](/img/structure/B11891252.png)



![2-amino-4H-chromeno[4,3-d]pyrimidin-4-one](/img/structure/B11891284.png)





![2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11891310.png)
![Methyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11891320.png)

![2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11891326.png)
